REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:4]=1[CH2:5]O)[CH3:2].[BrH:14]>>[CH2:1]([C:3]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:4]=1[CH2:5][Br:14])[CH3:2]
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Name
|
|
Quantity
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14.7 g
|
Type
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reactant
|
Smiles
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C(C)C1=C(CO)C(=CC(=C1)C)CC
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Name
|
|
Quantity
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150 mL
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Type
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reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
|
Details
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the mixture is extracted with dichloromethane
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Type
|
WASH
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Details
|
the extract is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulphate)
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
a rotary evaporator
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Type
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DISTILLATION
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Details
|
Distillation (110° C. bath temperature, 0.3 mbar)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(CBr)C(=CC(=C1)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.82 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |